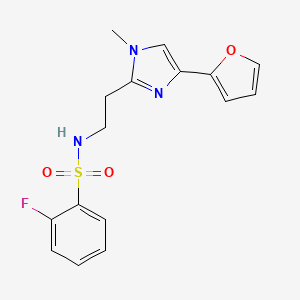

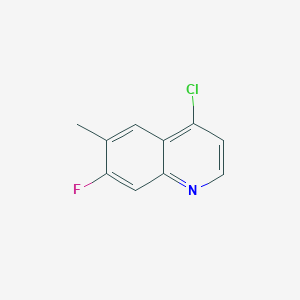

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide, commonly known as FIIN-2, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. FGFRs play a critical role in cell growth, differentiation, and survival, and aberrant activation of these receptors has been implicated in a variety of human cancers and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines via Metal-Free Reactions : A study by Cui et al. (2018) outlines a three-component reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process exemplifies a strategy for creating related compounds with high functional group tolerance and efficiency, suggesting a pathway for synthesizing derivatives of the specified compound for chemical research purposes (Cui et al., 2018).

Antitumor Activity and Molecular Modeling

Synthesis, Antitumor Evaluation, Molecular Modeling, and QSAR of Novel Benzenesulfonamides : Tomorowicz et al. (2020) conducted research on novel benzenesulfonamide derivatives, showcasing their significant cytotoxic activity against cancer cell lines and revealing QSAR models. These insights into structure-activity relationships and molecular docking studies might guide research into the antitumor potential of 2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide (Tomorowicz et al., 2020).

Corrosion Inhibition

Amino Acid Compounds as Eco-friendly Corrosion Inhibitors : Research by Yadav et al. (2015) on amino acid compounds for steel corrosion inhibition in acidic solutions might provide a foundation for studying the corrosion inhibition properties of the specified compound. Their approach integrates electrochemical methods and theoretical calculations, highlighting potential applications in materials science (Yadav et al., 2015).

Fluorophore Research for Zinc(II) Detection

Preparative and Spectroscopic Study of Fluorophores : Kimber et al. (2001) investigated zinc(II) specific fluorophores, which are crucial for studying intracellular Zn^2+ levels. This research could inspire studies on the use of fluorinated benzenesulfonamide derivatives, like the specified compound, as fluorophores or in the development of sensors for metal ions or other applications (Kimber et al., 2001).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-20-11-13(14-6-4-10-23-14)19-16(20)8-9-18-24(21,22)15-7-3-2-5-12(15)17/h2-7,10-11,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBCRIUSNVKNPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)

![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)

![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)

![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)

![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)